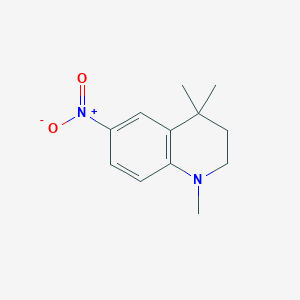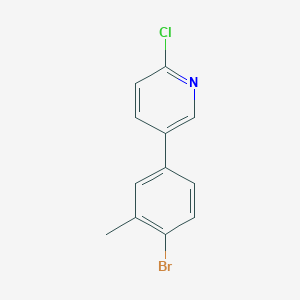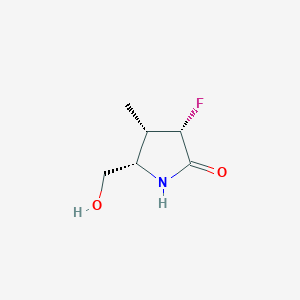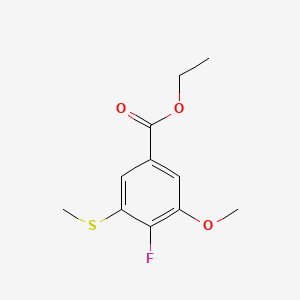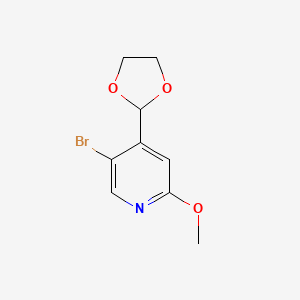
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine: is a chemical compound that belongs to the class of pyridines It features a bromine atom at the 5th position, a 1,3-dioxolane ring at the 4th position, and a methoxy group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced pyridine derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridines .
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced stability and performance .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the functional groups on the pyridine ring can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- 5-Bromo-4-(1,3-dioxolan-2-yl)benzo[d][1,3]dioxole
- 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
- (5-bromo-4-(1,3-dioxolan-2-yl)-2-fluorophenyl)trimethylsilane
Comparison: Compared to similar compounds, 5-Bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of the 1,3-dioxolane ring also adds to its structural diversity, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO3/c1-12-8-4-6(7(10)5-11-8)9-13-2-3-14-9/h4-5,9H,2-3H2,1H3 |
InChI Key |
MOBJCGHEFZMGMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2OCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



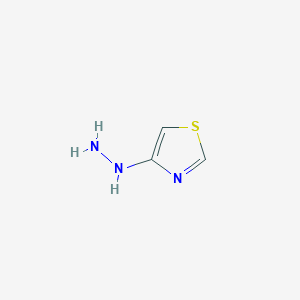

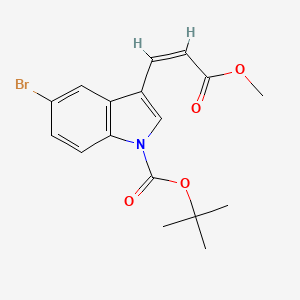
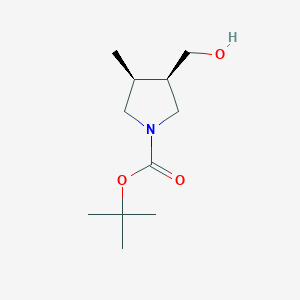
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)

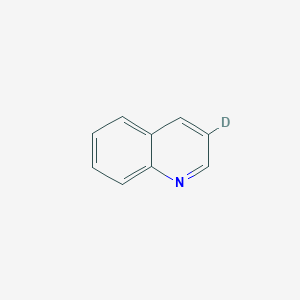
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
